2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one
Description
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one is a synthetic pyrazolidin-3-one derivative characterized by a hexadecyloxy (C16) alkyl chain, a phenyl linker, and a butyl substituent on the pyrazolidinone core. This compound belongs to a class of molecules designed to mimic structural and functional features of bioactive molecules, such as phytohormones. Its synthesis involves modular assembly from four building blocks: the pyrazolidin-3-one core, alkyl chain, aromatic linker, and substituent groups, as demonstrated in recent methodologies .
Properties
CAS No. |
131691-73-1 |
|---|---|
Molecular Formula |
C29H50N2O2 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2-butyl-1-(3-hexadecoxyphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C29H50N2O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-25-33-28-21-19-20-27(26-28)30-24-22-29(32)31(30)23-6-4-2/h19-21,26H,3-18,22-25H2,1-2H3 |
InChI Key |
IGDZKEGFHUXEER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2CCC(=O)N2CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one typically involves a multi-step process. One common method includes the reaction of 3-(hexadecyloxy)benzaldehyde with butylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolidinone. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrazolidinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or microbial growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : The modular approach enables rapid generation of analogs, as shown in the synthesis of 11 derivatives with tailored alkyl chains, linkers, and cores .
- Biological Relevance: The hexadecyloxy-phenyl-pyrazolidinone scaffold shows promise in mimicking jasmonoyl-L-isoleucine, a phytohormone involved in plant stress responses. However, its extended alkyl chain may limit bioavailability compared to shorter-chain analogs.
- Optimization Challenges : Balancing lipophilicity (C16 chain) with solubility remains critical. Hybrid derivatives incorporating polar groups (e.g., ethers or amides) could mitigate this issue.
Biological Activity
2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one, a compound with the molecular formula C29H50N2O2, has garnered attention in recent years for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one involves several steps, typically starting from commercially available precursors. The process often includes the formation of the pyrazolidinone ring and subsequent functionalization to introduce the hexadecyloxy and butyl groups. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial effects of 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
The results indicate that 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one has a stronger antibacterial effect compared to conventional antibiotics like Oxytetracycline, suggesting its potential as a new antimicrobial agent .
Anti-inflammatory Activity
In addition to antimicrobial properties, the compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The inhibition of cytokine release was quantified using ELISA assays.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 200 | 50 |
| IL-6 | 150 | 30 |
These findings suggest that 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one may be beneficial in managing inflammatory conditions .
The biological activity of this compound is believed to involve multiple mechanisms. It may interact with specific cellular targets related to bacterial cell wall synthesis or inflammatory pathways. Further research is needed to elucidate these mechanisms fully.
Case Studies
A notable case study involved the evaluation of this compound in a murine model of infection. Mice infected with Staphylococcus aureus showed a significant reduction in bacterial load when treated with 2-Butyl-1-(3-(hexadecyloxy)phenyl)pyrazolidin-3-one compared to untreated controls. The study also monitored histopathological changes in tissues, revealing reduced inflammation and tissue damage in treated mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
